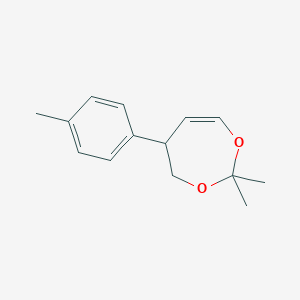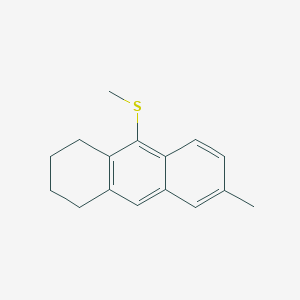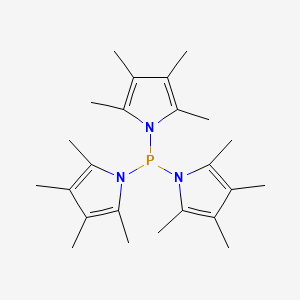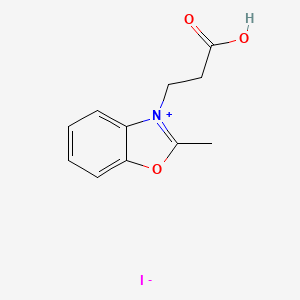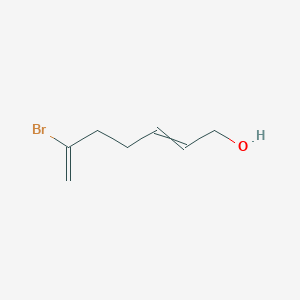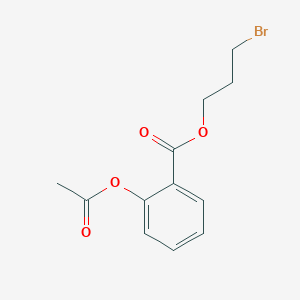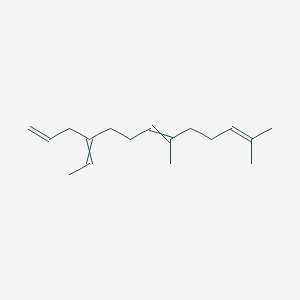![molecular formula C25H42N6O11 B14264269 (2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid CAS No. 177718-56-8](/img/structure/B14264269.png)
(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acid residues and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid typically involves a series of peptide coupling reactions. These reactions are carried out under controlled conditions using reagents such as carbodiimides, which facilitate the formation of peptide bonds between amino acid residues. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and protective groups to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve automated peptide synthesizers, which allow for the precise addition of amino acid residues in a stepwise manner. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Studied for its role in various biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: Utilized in the production of pharmaceuticals and biotechnological products.
Mecanismo De Acción
The mechanism of action of (2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways can vary depending on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A compound with a simpler structure, used in various chemical reactions and industrial applications.
tert-Butyl carbamate: Another compound with distinct chemical properties and applications.
Uniqueness
What sets (2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid apart is its complex structure, which allows for specific interactions with biological molecules, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
177718-56-8 |
|---|---|
Fórmula molecular |
C25H42N6O11 |
Peso molecular |
602.6 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C25H42N6O11/c1-12(2)9-14(26)24(40)31-8-4-5-17(31)22(38)29-16(11-32)21(37)30-20(13(3)33)23(39)27-10-18(34)28-15(25(41)42)6-7-19(35)36/h12-17,20,32-33H,4-11,26H2,1-3H3,(H,27,39)(H,28,34)(H,29,38)(H,30,37)(H,35,36)(H,41,42)/t13-,14+,15+,16+,17+,20+/m1/s1 |
Clave InChI |
HGGZTSWDTTYLQZ-VRCAPQLRSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)N)O |
SMILES canónico |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


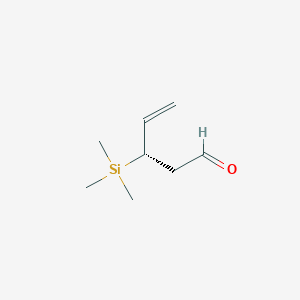
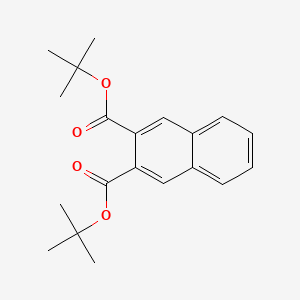
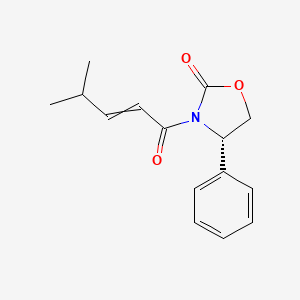
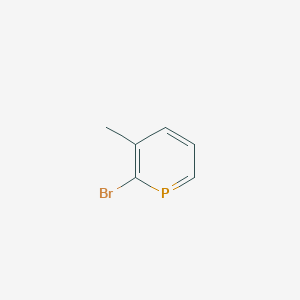
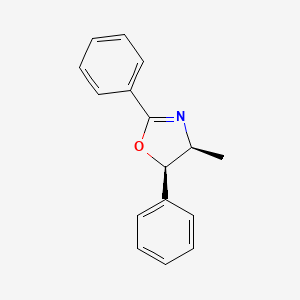
![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)

